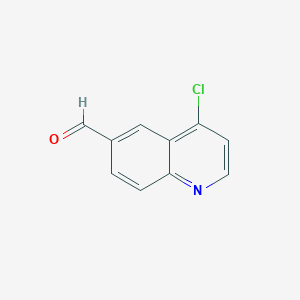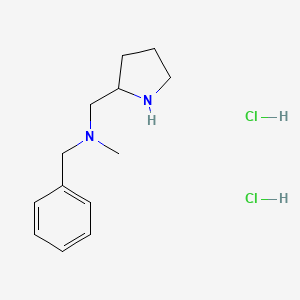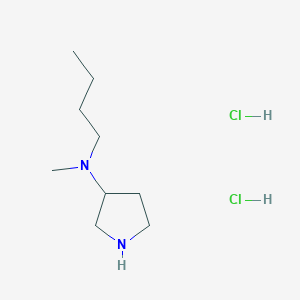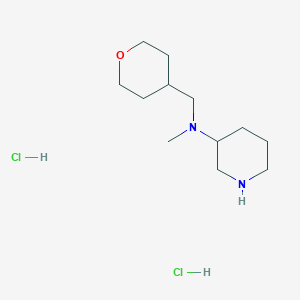
4-Chlorchinolin-6-carbaldehyd
Übersicht
Beschreibung
4-Chloroquinoline-6-carbaldehyde is a chemical compound with a molecular formula of C10H6ClNO . It is a widely studied chemical compound in scientific research, with numerous potential implications in various fields of research and industry.
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Chloroquinoline-6-carbaldehyde, often involves the application of Vilsmeier–Haack reaction . The reaction involves the use of methanol, chloroquinoline-3-carbaldehyde, and sulfuric acid . The mixture is then refluxed using a water condenser for a certain period, and the progress is monitored with TLC .
Molecular Structure Analysis
The molecular structure of 4-Chloroquinoline-6-carbaldehyde can be represented by the InChI code: 1S/C10H6ClNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-6H .
Chemical Reactions Analysis
Quinoline derivatives, including 4-Chloroquinoline-6-carbaldehyde, have been synthesized through various reactions such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These reactions are used to construct the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Physical and Chemical Properties Analysis
The molecular weight of 4-Chloroquinoline-6-carbaldehyde is 191.62 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und Pharmazeutische Chemie
4-Chlorchinolin-6-carbaldehyd dient als Grundbaustein in der Arzneimittelentwicklung aufgrund seines breiten Spektrums an biologischer Aktivität. Es ist ein Pharmakophor, der bei der Entwicklung verschiedener Therapeutika eingesetzt wurde. Die Fähigkeit der Verbindung, mit verschiedenen biologischen Zielen zu interagieren, macht sie wertvoll für die Entwicklung neuartiger Medikamente mit potenzieller Wirksamkeit gegen eine Reihe von Krankheiten .
Synthetische Chemie
In der synthetischen Chemie wird this compound zur Konstruktion komplexer molekularer Strukturen verwendet. Es durchläuft verschiedene chemische Reaktionen, wie z. B. Substitutionsreaktionen, um eine Vielzahl von funktionalisierten Chinolinderivaten zu erzeugen. Diese Derivate sind wichtige Zwischenprodukte bei der Synthese komplexerer Moleküle .
Biologische Bewertung
Die Derivate von this compound werden häufig in vivo und in vitro untersucht, um ihre biologischen Aktivitäten zu beurteilen. Dieser Schritt ist in den frühen Phasen der Arzneimittelentwicklung unerlässlich, um das therapeutische Potenzial der Verbindungen zu bestimmen .
Pharmakologische Anwendungen
Funktionalisierte Chinolinmotive, einschließlich derer, die von this compound abgeleitet sind, haben in pharmakologischen Anwendungen erhebliche Wirksamkeit gezeigt. Sie werden auf ihre Rolle bei der Modulation biologischer Pfade und der Behandlung verschiedener Gesundheitszustände untersucht .
Materialwissenschaft
In der Materialwissenschaft kann this compound verwendet werden, um Materialien mit bestimmten Eigenschaften zu erzeugen. Seine Derivate können zur Entwicklung neuer Materialien für technologische Anwendungen beitragen, wie z. B. organische Halbleiter oder Photovoltaikzellen .
Analytische Chemie
Diese Verbindung findet auch Anwendungen in der analytischen Chemie, wo sie als Reagenz oder Baustein zur Entwicklung analytischer Methoden verwendet werden kann. Sie könnte an der Synthese von Farbstoffen, Indikatoren oder anderen Verbindungen beteiligt sein, die in chemischen Analysen verwendet werden .
Wirkmechanismus
Target of Action
Quinoline derivatives have been known to exhibit various biological activities such as antimalarial, antibacterial, and anticancer . Therefore, it’s plausible that 4-Chloroquinoline-6-carbaldehyde may interact with similar targets.
Mode of Action
Quinoline derivatives have been reported to interact with their targets, leading to changes at the molecular level
Biochemical Pathways
Given the biological activities associated with quinoline derivatives, it’s likely that this compound may affect pathways related to cell proliferation and survival .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could influence the bioavailability of the compound.
Result of Action
Quinoline derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . Therefore, it’s plausible that 4-Chloroquinoline-6-carbaldehyde may have similar effects.
Safety and Hazards
Zukünftige Richtungen
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs suggest that there is ongoing research in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This indicates that there is potential for future research and development in this area.
Biochemische Analyse
Biochemical Properties
4-Chloroquinoline-6-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of quinoline derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. For instance, it has been used in the synthesis of pyrazole-containing quinoline derivatives, which exhibit significant pharmacological activities . The interactions between 4-Chloroquinoline-6-carbaldehyde and these biomolecules are primarily based on its ability to form covalent bonds, leading to the formation of stable complexes.
Cellular Effects
The effects of 4-Chloroquinoline-6-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that quinoline derivatives, including 4-Chloroquinoline-6-carbaldehyde, can affect the activity of various cellular enzymes, leading to alterations in metabolic pathways . Additionally, it has been observed to impact gene expression, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-Chloroquinoline-6-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it has been shown to interact with hydrazine derivatives, leading to the formation of stable complexes that inhibit enzyme activity . These interactions result in changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Chloroquinoline-6-carbaldehyde in laboratory settings are crucial for its application in biochemical research. Over time, the compound may undergo degradation, leading to changes in its biochemical properties. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . These temporal effects are essential for understanding the long-term impact of 4-Chloroquinoline-6-carbaldehyde on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Chloroquinoline-6-carbaldehyde vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and cellular damage . These dosage-dependent effects are critical for determining the safe and effective use of 4-Chloroquinoline-6-carbaldehyde in biochemical research and potential therapeutic applications.
Metabolic Pathways
4-Chloroquinoline-6-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It has been shown to participate in the synthesis of quinoline derivatives, which are essential for various biochemical processes . The compound’s interactions with metabolic enzymes highlight its role in regulating cellular metabolism and its potential as a biochemical tool.
Transport and Distribution
The transport and distribution of 4-Chloroquinoline-6-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its biochemical activity . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
4-Chloroquinoline-6-carbaldehyde exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that 4-Chloroquinoline-6-carbaldehyde exerts its effects in the appropriate cellular context, enhancing its efficacy as a biochemical tool.
Eigenschaften
IUPAC Name |
4-chloroquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLPDPKYJXJJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697241 | |
| Record name | 4-Chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676256-25-0 | |
| Record name | 4-Chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B1424112.png)
![Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1424114.png)
![2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride](/img/structure/B1424116.png)




![4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424123.png)
![5,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424124.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)
![N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine](/img/structure/B1424128.png)


